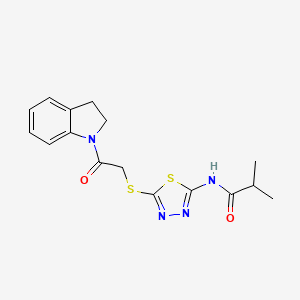

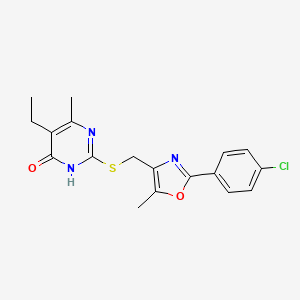

![molecular formula C13H24Cl3N3 B2769504 [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride CAS No. 2377031-88-2](/img/structure/B2769504.png)

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a synthetic compound that belongs to the class of phenylmethanamines and has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Agrochemicals and Pharmaceuticals

Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. Researchers have incorporated piperazine into biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is explored in potential treatments for Parkinson’s and Alzheimer’s disease .

Antibacterial Activity

The compound’s novel structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized and characterized. It exhibits promising antibacterial activity . Further research into its mechanism of action and potential clinical applications is warranted.

Inhibitors of Cyclin-Dependent Kinases (CDKs)

Derivatives of 1,2,4-triazole with a piperazine moiety have been explored as inhibitors of cyclin-dependent kinases (CDKs). These compounds show good potency against CDKs and have potential therapeutic implications . Investigating their selectivity and efficacy in treating specific diseases remains an active area of study.

Psychoactive Substances

Interestingly, piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes . Understanding their effects on the central nervous system and their potential risks is essential.

Anti-Inflammatory and Anti-Nociceptive Effects

While not directly related to this specific compound, other piperazine derivatives have demonstrated anti-inflammatory and anti-nociceptive effects . Exploring whether our compound shares similar properties could be valuable.

Enzyme Inhibition and Molecular Modeling

Consider investigating the compound’s interaction with enzymes. Docking simulations can reveal how it interacts with specific targets, potentially leading to novel enzyme inhibitors . This approach could guide drug discovery efforts.

Mecanismo De Acción

Target of Action

Similar compounds belonging to the phenylpiperazines class have been known to target proteins like s100b .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that piperazine derivatives have been shown to exhibit anti-inflammatory effects . They can reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α , which are key mediators of the inflammatory response.

Biochemical Pathways

Based on the anti-inflammatory effects observed in similar piperazine derivatives , it can be inferred that this compound may influence the pathways involving pro-inflammatory cytokines like IL-1β and TNF-α.

Pharmacokinetics

The compound’s boiling point is 122-124/005mm , which might influence its volatility and therefore its absorption and distribution.

Result of Action

Similar piperazine derivatives have been shown to exhibit anti-inflammatory effects , reducing oedema formation and cell migration . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be under n2 , suggesting that the compound’s stability might be affected by exposure to oxygen.

Propiedades

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCKGMCHYXEQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2377031-88-2 |

Source

|

| Record name | {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)

![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)

![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)

![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)

![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)